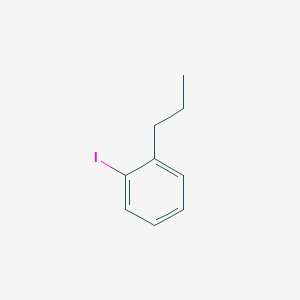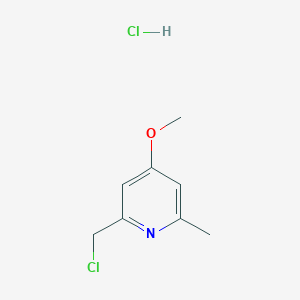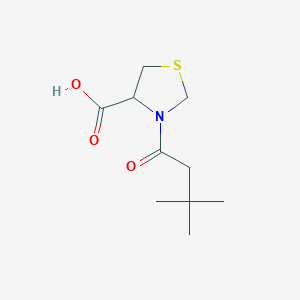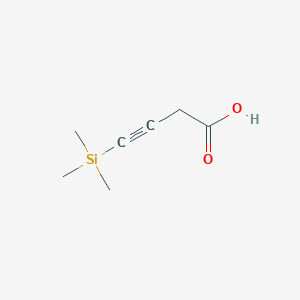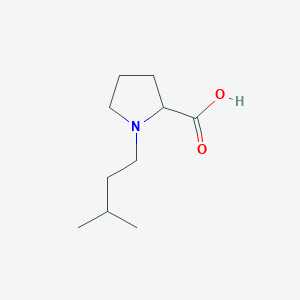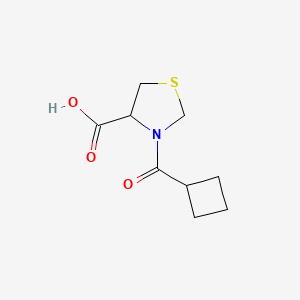
3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid
説明
3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid, also known as CCTC, is a cyclic organic compound with a unique molecular structure consisting of a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It is a highly versatile compound with a wide range of applications in the fields of science and technology. It is used in the synthesis of peptide-based drugs, in the production of polymers, in the development of analytical techniques, and in the synthesis of other organic compounds. CCTC is also known to have a range of biochemical and physiological effects on living organisms, making it a valuable tool for scientific research.
科学的研究の応用
3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research. It can be used as a tool to study the structure and function of proteins, as it is known to interact with cysteine residues in proteins. It has also been used to study the conformational changes in proteins, as it can be used to stabilize certain protein conformations. In addition, this compound has been used in the development of analytical techniques, such as NMR spectroscopy and X-ray crystallography. It has also been used in the synthesis of peptide-based drugs, in the production of polymers, and in the synthesis of other organic compounds.
作用機序
The mechanism of action of 3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid is not yet fully understood. It is known to interact with cysteine residues in proteins, and it is believed to form a stable complex with these residues. The interaction between this compound and cysteine residues is believed to stabilize the protein conformation, which may explain its ability to modulate protein function. In addition, this compound is known to interact with other amino acids, such as tyrosine, which may explain its ability to modulate protein activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on living organisms. It has been shown to modulate the activity of proteins, which can lead to changes in the expression of genes and the production of proteins. In addition, this compound has been shown to modulate the activity of enzymes, which can lead to changes in the metabolism of cells. This compound has also been shown to modulate the activity of hormones, which can lead to changes in the physiology of organisms.
実験室実験の利点と制限
3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid is a highly versatile compound that can be used in a wide range of scientific research applications. It is easy to synthesize, and it can be stored at room temperature for long periods of time without degradation. In addition, this compound is relatively non-toxic, making it safe to use in laboratory experiments. However, this compound is relatively expensive, and it is not always easy to obtain. In addition, this compound is not always stable in certain conditions, such as in the presence of high temperatures or in the presence of certain chemicals.
将来の方向性
The potential future directions for 3-Cyclobutanecarbonyl-1,3-thiazolidine-4-carboxylic acid are numerous. It has already been used in the development of analytical techniques and in the synthesis of peptide-based drugs, but it could be used in the development of new drugs or in the synthesis of other organic compounds. In addition, this compound could be used to study the structure and function of proteins in greater detail, as well as to study the conformational changes in proteins. Finally, this compound could be used to study the biochemical and physiological effects of other compounds, as well as to explore the potential therapeutic applications of this compound.
特性
IUPAC Name |
3-(cyclobutanecarbonyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c11-8(6-2-1-3-6)10-5-14-4-7(10)9(12)13/h6-7H,1-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJBTFLUVKYQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CSCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3375427.png)




